CCR5 Antagonism Annotation: Ortho-Fluoro vs. Meta- and Para-Fluoro Regioisomers
Preliminary pharmacological screening identified 2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone as a potential CCR5 antagonist [1]. This biological annotation is absent from publicly available data for its closest regioisomers: 2-(3,4-difluorophenyl)-1-(3-fluorophenyl)ethanone (CAS 1517619-41-8) and 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone (CAS 1507249-35-5). While quantitative IC50 or Ki values are not available in the public domain, the qualitative differentiation at the level of biological target annotation constitutes a selection criterion for CCR5-focused research programs.
| Evidence Dimension | Reported biological target annotation (CCR5 antagonism) |
|---|---|
| Target Compound Data | CCR5 antagonist activity reported (preliminary screening); quantitative IC50/Ki not publicly available |
| Comparator Or Baseline | 2-(3,4-difluorophenyl)-1-(3-fluorophenyl)ethanone (CAS 1517619-41-8): no CCR5 annotation reported; 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone (CAS 1507249-35-5): no CCR5 annotation reported |
| Quantified Difference | Binary differentiation: target annotation present vs. absent across regioisomers |
| Conditions | Pharmacological screening (assay details not publicly disclosed) [1] |
Why This Matters
For procurement supporting a CCR5-targeted drug discovery program, the ortho-fluoro regioisomer provides a unique biological starting point not replicated by the meta- or para-fluoro variants available from the same supplier catalogs.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
